6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

This dual-brominated heterocycle enables regioselective, sequential functionalization via Suzuki/Buchwald-Hartwig chemistries. Unlike mono-bromo or des-methyl analogs, it preserves both synthetic flexibility for array synthesis and the lipophilic 2-methyl anchor (LogD 1.57) for metabolic stability modulation. Essential for synthesizing focused kinase/PDE inhibitor libraries and validating isosteric A₂A antagonist scaffolds. Choose 95%+ purity for reproducible derivatization.

Molecular Formula C6H4Br2N4
Molecular Weight 291.934
CAS No. 1198475-31-8
Cat. No. B598220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
CAS1198475-31-8
Synonyms6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Molecular FormulaC6H4Br2N4
Molecular Weight291.934
Structural Identifiers
SMILESCC1=NN2C=C(N=C(C2=N1)Br)Br
InChIInChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3
InChIKeyRRSNBXYGYCPJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1198475-31-8): A Dual-Brominated Heterocyclic Scaffold for Drug Discovery


6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1198475-31-8) is a synthetic heterocyclic building block with the molecular formula C₆H₄Br₂N₄ and a molecular weight of 291.93 g/mol . It features a [1,2,4]triazolo[1,5-a]pyrazine core substituted with a methyl group at position 2 and two reactive bromine atoms at positions 6 and 8 [1]. This compound is a key intermediate within the broader family of triazolopyrazines, a privileged scaffold in medicinal chemistry known for its utility in generating kinase inhibitors, phosphodiesterase (PDE) inhibitors, and adenosine A₂A receptor antagonists [2]. Its primary value lies in its dual-site reactivity, which enables precise, sequential derivatization through well-established palladium-catalyzed cross-coupling chemistries [3].

Procurement Alert: Why Substituting 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine with an Analog Will Compromise Synthetic Utility


Attempting to replace 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine with a close structural analog—such as its non-brominated parent , the monobrominated 6-bromo variant , or the des-methyl 6,8-dibromo analog —will fundamentally alter or entirely prevent the execution of specific synthetic strategies. The two bromine atoms at the 6- and 8-positions provide a unique handle for sequential, regioselective functionalization via orthogonal cross-coupling reactions (e.g., first Suzuki, then Buchwald-Hartwig) [1]. The absence of one bromine (as in the monobrominated analog) eliminates the capacity for dual diversification. Conversely, the absence of the 2-methyl group (as in the des-methyl analog) removes a critical component for modulating the scaffold's lipophilicity and metabolic stability in downstream lead optimization, as predicted by its distinct calculated LogD value . Generic substitution, therefore, is not a matter of simple inventory; it directly translates to a loss of synthetic degrees of freedom and a deviation from established structure-activity relationship (SAR) trajectories.

Quantitative Differentiation Evidence for 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1198475-31-8)


Differentiation by Orthogonal Reactivity: The Dual-Bromine Advantage

The core differentiation of this scaffold is its capacity for sequential, chemoselective functionalization. The presence of two bromine atoms at the 6- and 8-positions, but not the 2-position, is explicitly documented in patent literature as a strategic design for enabling orthogonal palladium-catalyzed cross-coupling reactions [1]. This allows for the stepwise installation of two distinct molecular fragments. In contrast, the monobrominated analog, 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, has only a single reactive site, limiting its utility to simple mono-functionalization . The non-brominated parent scaffold, 2-methyl-[1,2,4]triazolo[1,5-a]pyrazine, is entirely unreactive under these common coupling conditions . This synthetic differentiation is a binary, not a continuous, variable.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Differentiation by Physicochemical Profile: Predicted LogD and Lipophilicity

The presence of the 2-methyl group, in combination with the two bromine atoms, results in a distinct predicted lipophilicity profile. The calculated LogD value (a key predictor of membrane permeability and oral absorption) for this compound is 1.57 at pH 7.4 . This contrasts with the non-methylated analog, 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine, which, while not having a specific predicted LogD value in the cited source, possesses a different chemical formula and a 2-position that is available for further functionalization, leading to a different overall ADME and reactivity profile . This provides a quantifiable baseline for medicinal chemists using this scaffold in lead optimization programs where controlling LogD is critical.

ADME Prediction Drug Design Lipophilicity

Differentiation by Scaffold Target Engagement Profile: Inactivity at TRH Receptors

Pharmacological profiling provides a critical point of differentiation. Data curated in BindingDB and ChEMBL demonstrate that this specific scaffold, when elaborated into a larger peptide-like molecule (ChEMBL ID: CHEMBL3781024), shows no meaningful agonist or antagonist activity at mouse thyrotropin-releasing hormone receptors (TRH-R1 and TRH-R2) [1]. The reported IC₅₀ and EC₅₀ values are >50,000 nM (>50 µM) [1]. This contrasts sharply with optimized, potent TRH agonists which can exhibit nanomolar binding affinities (e.g., in the 1-100 nM range) [2].

GPCR Pharmacology Target Validation Negative Data

Differentiation by Chemical Identity and Purity Standards

As a commercially available research chemical, this compound is supplied with specific quality metrics that differentiate it from non-certified or lower-grade alternatives. Multiple reputable vendors, including AKSci and Macklin, standardize this compound to a minimum purity of 95% . This is a quantifiable specification. In contrast, a generic search for 'triazolopyrazine' might yield impure or uncharacterized material. The specific CAS number 1198475-31-8 and MDL number MFCD12406131 are unique identifiers that ensure procurement of the exact chemical entity, with documented storage conditions (2-8°C, sealed, under inert gas) that are critical for maintaining its integrity and reactivity over time.

Quality Control Chemical Sourcing Analytical Chemistry

Optimal Scientific and Industrial Applications for 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1198475-31-8)


As a Core Intermediate for Orthogonal Library Synthesis in Kinase Drug Discovery

The most compelling application for this compound is as a versatile, dual-functionalizable core in the synthesis of focused kinase inhibitor libraries. Its two bromine handles allow medicinal chemists to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) to explore diverse chemical space around a rigid heteroaromatic scaffold. This strategy is explicitly enabled by the compound's design and is a core tenet of patents utilizing this scaffold for generating kinase and phosphodiesterase inhibitors [1][2].

As a Starting Material for A₂A Adenosine Receptor Antagonist Development

The [1,2,4]triazolo[1,5-a]pyrazine core is a validated isostere of the [1,2,4]triazolo[1,5-c]pyrimidine nucleus found in several potent adenosine A₂A receptor antagonists [3]. This specific dibrominated methyl analog serves as an ideal starting material for exploring this isosteric replacement strategy. Its dual reactivity facilitates the exploration of vectors shown to be critical for achieving potent antagonism (IC₅₀ values in the low nanomolar range) and desirable in vivo activity in rodent models of Parkinson's disease [4][5].

As a Defined Physicochemical Probe for Parallel Medicinal Chemistry

In parallel synthesis efforts aimed at optimizing drug-like properties, this compound offers a starting point with a known and calculated physicochemical profile, including a LogD of 1.57 . This allows it to be used as a lipophilic 'anchor' in array synthesis. By elaborating from its two reactive sites, chemists can systematically modulate molecular properties and generate data on how specific substitutions impact critical parameters like solubility and permeability, all from a common, well-characterized starting point.

As a Validated Negative Control in TRH Receptor Screening Panels

For pharmacology groups screening compound libraries against G-protein coupled receptors (GPCRs), particularly thyrotropin-releasing hormone (TRH) receptors, this scaffold (or its close elaborated derivatives) serves as a valuable negative control. Documented inactivity (IC₅₀/EC₅₀ > 50 µM) at both TRH-R1 and TRH-R2 subtypes [6] provides confidence that any observed activity in a primary screen is likely due to a different chemotype or off-target effect, thereby helping to triage hits and minimize false positives in TRH-related research programs.

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